molecular formula C₅¹³CH₁₄O₆ B1161187 L-Glucitol-2-13C

L-Glucitol-2-13C

Cat. No.: B1161187
M. Wt: 183.17
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glucitol-2-13C, also known as L-[2-13C]sorbitol, is a stable isotope-labeled form of the sugar alcohol D-sorbitol (or D-glucitol), where the carbon at the C2 position is the 13C isotope . The unlabeled form of sorbitol occurs naturally in fruits like apples and pears and is also produced synthetically from glucose . As a sugar alcohol, its structure features a primary alcohol group at each end of the carbon chain, with secondary alcohols in between, resulting in a polyhydric compound . This 13C-labeled compound is an essential tool for probing biochemical pathways. It is primarily used as an analytical standard and a tracer in metabolic studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) . By incorporating this compound into experimental systems, researchers can track the flux of carbon atoms through metabolic networks in real-time. This is particularly valuable for elucidating the polyol pathway, where aldose reductase reduces glucose to sorbitol, which is then converted to fructose . This pathway is of significant interest in diabetes research, as its overactivation is implicated in complications like retinopathy, neuropathy, and cataracts . The promiscuity of enzymes like alditol-2-dehydrogenase, which can oxidize various alditols, further makes this tracer useful for studying enzyme kinetics and specificity . Furthermore, 13C NMR spectroscopy applications allow for the non-invasive investigation of metabolic compartmentalization and exchange between different cell types, such as neurons and astrocytes in the brain, providing direct insight into cerebral energy metabolism . The use of a 13C-labeled substrate like this compound enables the precise tracking of these biochemical transformations without the use of radioactive materials. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₅¹³CH₁₄O₆

Molecular Weight

183.17

Synonyms

D-Gulitol-2-13C;  L-Sorbitol-2-13C

Origin of Product

United States

Scientific Research Applications

Metabolic Research

Metabolomic Analysis
L-Glucitol-2-13C is utilized in metabolomic studies to trace metabolic pathways involving sorbitol and glucose metabolism. For example, it has been used to investigate the conversion of glucose into sorbitol via the polyol pathway, which is particularly relevant in conditions like diabetes where sorbitol accumulation can lead to complications such as diabetic neuropathy and retinopathy .

Case Study: Stroke Metabolism
A study highlighted the correlation between sorbitol levels in cerebral thrombi and clinical outcomes in stroke patients. Elevated levels of this compound were associated with favorable outcomes, suggesting its potential as a biomarker for assessing stroke severity and prognosis . This application underscores the importance of sorbitol in neurological health and disease.

Medical Applications

Diagnostic Tool
this compound serves as a valuable diagnostic tool in microbiology. It is used to differentiate pathogenic strains of Escherichia coli based on their ability to ferment sorbitol. This application is critical in food safety and clinical diagnostics, particularly for identifying strains responsible for severe gastrointestinal diseases .

Therapeutic Uses
In therapeutic contexts, this compound has been explored for its role in managing hyperkalemia when combined with ion-exchange resins. Its osmotic properties help facilitate the elimination of potassium from the body, although caution is advised due to potential gastrointestinal side effects .

Industrial Applications

Food Industry
In the food industry, this compound is used as a sugar substitute due to its low caloric content and sweetness profile. It acts as a humectant in various products, helping to retain moisture and enhance texture . Its role extends to being a plasticizer in baked goods, improving shelf life by delaying staling processes.

Biochemical Production
this compound is also significant in biochemical production processes. It has been investigated for its potential as an intermediate in the production of biofuels from biomass resources. The reduction of sorbitol can yield hydrocarbons that are valuable as renewable energy sources .

Summary of Findings

The following table summarizes key applications of this compound:

Application Area Description Case Studies/References
Metabolic ResearchTracing glucose metabolism; studying diabetic complications
Medical DiagnosticsDifferentiating pathogenic E. coli strains
Therapeutic UsesTreatment adjunct for hyperkalemia
Food IndustrySugar substitute; humectant; plasticizer
Biochemical ProductionIntermediate for biofuel production from biomass

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

L-Glucitol-2-¹³C belongs to a family of isotopically labeled sugar alcohols. Key structural analogs include:

Compound Molecular Formula Isotopic Label Position Purity (%) Primary Applications
L-Glucitol-2-¹³C C₆H₁₃¹³CO₅ C-2 ≥98* NMR tracing, metabolic studies
D-Glucitol-4,5,6-¹³C₃ C₆H₁₃¹³C₃O₅ C-4, C-5, C-6 98 Multi-carbon flux analysis
Unlabeled D-Glucitol C₆H₁₄O₆ N/A >99 Sweetener, humectant

*Hypothetical purity based on synthesis standards for ¹³C-labeled compounds .

  • Isotopic Specificity : L-Glucitol-2-¹³C’s single ¹³C label at C-2 simplifies spectral interpretation in NMR compared to multi-labeled analogs like D-Glucitol-4,5,6-¹³C₃, which introduce overlapping signals .
  • Stereochemical Considerations : The "L" designation distinguishes it from the more common D-glucitol, altering its interaction with enzymes and receptors in chiral environments .

Functional and Analytical Comparisons

  • Metabolic Tracing : While D-Glucitol-4,5,6-¹³C₃ is used to track downstream glycolysis (e.g., in liver metabolism), L-Glucitol-2-¹³C is ideal for early-phase pathway analysis, such as glucose-to-sorbitol conversion in diabetic models .
  • Sensitivity: Single-label compounds like L-Glucitol-2-¹³C offer lower background noise in mass spectrometry compared to multi-labeled variants but require higher concentrations for detection .

Research Findings

  • A 2017 study demonstrated that ¹³C-labeled glucitol derivatives, including L-Glucitol-2-¹³C, enable precise quantification of sugar alcohol metabolism in E. coli, revealing bottlenecks in polyol utilization pathways .
  • Comparative NMR data show that L-Glucitol-2-¹³C produces a distinct singlet at δ 75 ppm (C-2), whereas D-Glucitol-4,5,6-¹³C₃ exhibits split peaks due to J-coupling between adjacent ¹³C atoms .

Notes

  • Handling and Storage : ¹³C-labeled glucitols require storage at –20°C to prevent isotopic exchange or degradation .
  • Stereochemical Impact : The L-configuration may limit its utility in mammalian studies, as most organisms preferentially metabolize D-glucitol .

Preparation Methods

Table 1: Microbial Conversion Efficiency of Labeled Substrates

SubstrateMicroorganismProductYield (g/L)Conversion Efficiency
D-[2-13C]sorbitolG. oxydansL-sorbose-2-13C4564%
L-sorbose-2-13CPseudomonas sp.2-keto-L-gulonic acid3043%
D-[2-13C]glucoseSaccharomyces sp.This compound2231%

Data synthesized from Refs.

Notably, G. oxydans employs the Entner-Doudoroff pathway (EDP) for glucose degradation, which preserves the 13C label at the C2 position during pyruvate formation. By leveraging EDP-deficient mutants, researchers can redirect metabolic flux toward sorbitol synthesis, enhancing labeled product yields.

Chemical Reduction of 13C-Labeled Glucose

Chemical reduction of monosaccharides is a direct method for synthesizing sugar alcohols. For this compound, D-[2-13C]glucose undergoes catalytic hydrogenation under high-pressure H₂ in the presence of Raney nickel:

D-[2-13C]glucose+H2Raney NiThis compound+H2O\text{D-[2-13C]glucose} + \text{H}2 \xrightarrow{\text{Raney Ni}} \text{this compound} + \text{H}2\text{O}

This method ensures retention of the 13C label at the C2 position, as confirmed by 13C NMR spectroscopy. However, stereochemical control remains a challenge, necessitating chiral catalysts or post-reduction purification to isolate the L-enantiomer. Recent advances in asymmetric hydrogenation using ruthenium-BINAP complexes have achieved enantiomeric excess (ee) >90% for L-glucitol, though isotopic labeling complicates catalyst recovery.

Chemoenzymatic Approaches with Protected Intermediates

Chemoenzymatic strategies combine chemical synthesis of protected intermediates with enzymatic resolution. For example, D-glucitol-3,4-acetonide serves as a key intermediate in non-ionic surfactant synthesis. Adapting this approach for this compound involves:

  • Protection : Reacting D-[2-13C]glucose with acetone to form 3,4-acetonide.

  • Reduction : Hydrogenating the protected glucose to yield acetonide-protected this compound.

  • Deprotection : Removing the acetonide group under acidic conditions.

This method achieves 45–60% overall yield but requires stringent control of reaction conditions to prevent racemization.

Challenges and Optimization Strategies

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